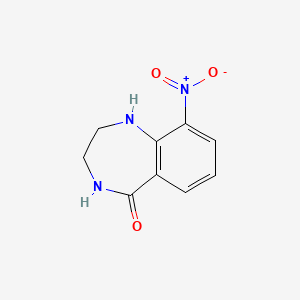

9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-6-2-1-3-7(12(14)15)8(6)10-4-5-11-9/h1-3,10H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLHWCFNYIEQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377969 | |

| Record name | 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328546-65-2 | |

| Record name | 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

An In-depth Technical Guide to the Synthesis of 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Introduction

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties.[1][2] The specific derivative, this compound, is a valuable intermediate in pharmaceutical research and development.[3] Its structure, featuring a nitro group, enhances its potential as a pharmacological agent and allows for further chemical modifications to develop novel therapeutic compounds, particularly in the realm of neuropharmacology.[3] This guide provides a comprehensive overview of a robust synthetic route to this target molecule, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic approach for the target molecule involves a key disconnection at the N4-C5 amide bond and the N1-C9a bond, which is formed during the final cyclization step. This leads back to a linear precursor, which can be assembled from commercially available starting materials. The chosen strategy prioritizes a convergent and efficient synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy and Mechanistic Rationale

The proposed synthesis is a three-step process commencing with the activation of 2-chloro-3-nitrobenzoic acid. This is followed by amidation with ethylenediamine and subsequent base-mediated intramolecular cyclization to yield the final product. This strategy is advantageous due to the use of readily available starting materials and the application of well-understood, high-yielding reaction mechanisms.

Step 1: Synthesis of 2-chloro-3-nitrobenzoyl chloride

The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride. This is a standard transformation, typically achieved with high efficiency using thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism where the sulfur atom of thionyl chloride is attacked by the carboxylic acid's carbonyl oxygen. Subsequent elimination of sulfur dioxide and hydrogen chloride gas drives the reaction to completion. A similar procedure is documented for the synthesis of 2-chloro-5-nitrobenzoyl chloride.[4]

Step 2: Synthesis of N-(2-aminoethyl)-2-chloro-3-nitrobenzamide

The resulting acid chloride is then reacted with ethylenediamine. To favor the formation of the mono-acylated product, a significant excess of ethylenediamine is used, and the acid chloride is added slowly at a reduced temperature. This minimizes the statistical probability of a single ethylenediamine molecule reacting with two molecules of the acid chloride.

Step 3: Intramolecular Cyclization

The final and key step is the intramolecular cyclization of N-(2-aminoethyl)-2-chloro-3-nitrobenzamide to form the seven-membered diazepine ring. This reaction is an intramolecular nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the ortho position strongly activates the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by the terminal primary amine. The reaction is typically promoted by a non-nucleophilic base in a polar aprotic solvent.

Overall Synthetic Workflow

Caption: The three-step synthetic pathway to the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-chloro-3-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitrobenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (3.0 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation).

-

The resulting crude 2-chloro-3-nitrobenzoyl chloride, typically a solid or high-boiling oil, can be used in the next step without further purification.

Step 2: Synthesis of N-(2-aminoethyl)-2-chloro-3-nitrobenzamide

-

In a separate flask, dissolve ethylenediamine (10.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 2-chloro-3-nitrobenzoyl chloride (1.0 eq) from Step 1 in the same anhydrous solvent.

-

Add the acid chloride solution dropwise to the cooled ethylenediamine solution with vigorous stirring over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Step 3: Cyclization to this compound

-

To a solution of N-(2-aminoethyl)-2-chloro-3-nitrobenzamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (3.0 eq).

-

Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Acid Chloride Formation | 2-chloro-3-nitrobenzoic acid, Thionyl chloride | >95% (crude) |

| 2 | Amidation | 2-chloro-3-nitrobenzoyl chloride, Ethylenediamine | 70-85% |

| 3 | Intramolecular Cyclization | N-(2-aminoethyl)-2-chloro-3-nitrobenzamide, K₂CO₃ | 65-80% |

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

-

Nitroaromatic compounds are potentially toxic and can be explosive, especially at elevated temperatures. Handle with care and avoid excessive heat.

-

Ethylenediamine is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (gloves, goggles) is essential.

Conclusion

The described three-step synthesis provides an efficient and reliable pathway to this compound. The methodology relies on fundamental organic transformations, including the formation of an acid chloride, amidation, and an intramolecular nucleophilic aromatic substitution. This guide offers a comprehensive framework for researchers and drug development professionals to access this valuable benzodiazepine intermediate for further investigation and application in medicinal chemistry.

References

-

Gpatindia. (2020, April 21). NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Erowid. (n.d.). Synthesis of Nitrazepam. Retrieved from [Link]

-

Scribd. (n.d.). Nitrazepam Synthesis Methods. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-2'-[α-(hydroxyimino)benzyl]-4'-nitro-acetanilide hydrochloride. Retrieved from [Link]

-

PubMed. (1976). Quinazolines and 1,4-benzodiazepines. 75. 7-Hydroxyaminobenzodiazepines and derivatives. Journal of Medicinal Chemistry, 19(12), 1378-81. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-2'-[α-(hydroxyimino)-benzyl]-4'-nitro-acetanilide. Retrieved from [Link]

- Google Patents. (n.d.). RU2136285C1 - Method of synthesis of drug nitrazepam.

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN1064960C - Method for preparation of nitrazepam.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Retrieved from [Link]

- Google Patents. (n.d.). EP0022017B1 - Derivatives of 2-benzoyl-4-nitro anilides, their preparation and their use as medicines.

-

ACS Publications. (n.d.). 7-Nitro- and 7-Trifluoromethyl-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepines and Their Transformations. The Journal of Organic Chemistry. [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

ACS Publications. (n.d.). Facile Synthesis of 1,4-Benzodiazepin-5-one Derivatives via Intramolecular Aza-Wittig Reaction. Application to an Efficient Synthesis of O-Benzyl DC-81. The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry, 28(3), 397-400. [Link]

-

National Institutes of Health. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-nitroacetanilide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and alpha-aminonitriles. Retrieved from [Link]

-

IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the synthesis of 2-amino-4-methoxy acetanilide. Retrieved from [Link]

-

Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 73. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a distinct member of the benzodiazepine class of compounds, which are renowned for their wide-ranging pharmacological activities.[1] As a key intermediate and building block in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development.[1][2] This guide provides a comprehensive overview of the known characteristics of this compound, alongside detailed, field-proven methodologies for the experimental determination of its core physicochemical parameters. The synthesis of this information is intended to empower researchers to both understand and further investigate the therapeutic potential of this and related molecular scaffolds.

Molecular and Physical Characteristics

This compound is an orange crystalline solid.[3] Its core structure consists of a benzene ring fused to a seven-membered diazepine ring, a foundational characteristic of benzodiazepines.[4] The presence of a nitro group is a significant feature, known to influence the pharmacological potential of such agents.[3]

Structural and Chemical Identity

-

IUPAC Name: 9-nitro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one[2][5]

-

Appearance: Orange crystalline solid[3]

-

Purity: Commercially available at ≥ 99% (as determined by HPLC)[3]

-

Storage Conditions: Recommended storage at 0-8°C[3]

Computed Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational models provide valuable estimations for several key properties. The following data is sourced from the PubChem database and should be considered as predictive.[5][6]

| Property | Computed Value | Source |

| XLogP3 | 0.8 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

| Exact Mass | 207.06439116 Da | PubChem[5] |

| Monoisotopic Mass | 207.06439116 Da | PubChem[5] |

| Topological Polar Surface Area | 87 Ų | PubChem[5] |

| Heavy Atom Count | 15 | PubChem[5] |

Methodologies for Experimental Characterization

To complement the existing data, this section outlines the standard, self-validating experimental protocols for determining the critical physicochemical properties of this compound. These methodologies are foundational in pharmaceutical sciences for compound characterization.

Melting Point Determination

The melting point is a crucial indicator of purity.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[7]

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a depth of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[7]

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.[7][8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[9]

Causality Behind Experimental Choices: A slow heating rate is critical to ensure thermal equilibrium between the compound, the heating block, and the thermometer, thus providing an accurate measurement.[7] Using a fresh, dry sample is essential as residual solvent can act as an impurity, depressing the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[10][11] It is typically assessed in a range of aqueous and organic solvents. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13]

Experimental Protocol: Shake-Flask Method

-

System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.[12]

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV or LC-MS.[12]

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is truly saturated. A prolonged equilibration time is necessary to reach a thermodynamic equilibrium between the solid and dissolved states. Precise temperature control is vital as solubility is highly temperature-dependent.

Caption: Shake-Flask Method for Solubility Determination.

Determination of Acid Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a compound at a given pH, which profoundly affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a robust and widely used method for pKa determination.[3][14][15]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A dilute, known concentration of the compound (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like ethanol-water or methanol-water for poorly soluble compounds.[3][14] The ionic strength is kept constant using an electrolyte like KCl.[14]

-

Titration: The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH) of known concentration.[14] The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[3]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve or the pH at which the compound is half-neutralized.[15]

Causality Behind Experimental Choices: Maintaining a constant ionic strength minimizes variations in activity coefficients. The use of co-solvents is necessary for compounds with low aqueous solubility to ensure they remain in solution throughout the titration. The choice between an acid or base titrant depends on the nature of the compound being analyzed (acidic or basic).[3]

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and a unique "fingerprint" for the compound.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.[16][17][18][19] Spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

2.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule.[20][21][22] The spectrum for this compound would be expected to show characteristic absorption bands for:

-

N-H stretching: From the amine and amide groups.

-

C=O stretching: From the amide carbonyl group.

-

Aromatic C=C stretching: From the benzene ring.

-

N-O stretching: Characteristic of the nitro group.

2.4.3. Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.[23][24][25] Techniques like Electrospray Ionization (ESI) are commonly used for benzodiazepines. The analysis would confirm the molecular weight (207.19 g/mol ) and provide structural information based on how the molecule fragments under ionization.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents a valuable scaffold for further investigation in pharmaceutical research. While a complete experimental profile is not yet available in the public domain, this guide consolidates the known structural and computed data. More importantly, it provides the authoritative, methodological framework required for researchers to perform comprehensive characterization. The application of these robust, self-validating protocols will enable the generation of high-quality data, thereby facilitating the rational design and development of novel therapeutic agents based on this promising benzodiazepine derivative.

References

-

This compound - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one - PubMed. National Center for Biotechnology Information. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Vedantu. [Link]

-

Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Chromatography Online. [Link]

-

Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed. National Center for Biotechnology Information. [Link]

-

experiment (1) determination of melting points. كلية العلوم. [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. BYJU'S. [Link]

-

Benzodiazepine Analysis by Negative Chemical Ionization Gas Chromatography/Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic. Oxford University Press. [Link]

-

Automated Potentiometric Titration Method for Determination of pK Values: An Application to Benzodiazepines - American Chemical Society. ACS Publications. [Link]

-

Melting point determination. University of Calgary. [Link]

-

FTIR Analysis of Some Pills of Forensic Interest - Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. [Link]

-

The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives - ResearchGate. ResearchGate. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Forensic Examination of Benzodiazepines: A Case Study - Juniper Publishers. Juniper Publishers. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. [Link]

-

Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry - PubMed. National Center for Biotechnology Information. [Link]

-

Automated Potentiometric Titration Method for Determination of pK Values: An Application to Benzodiazepines | Request PDF - ResearchGate. ResearchGate. [Link]

-

FTIR spectrum of Diazepam | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods - MDPI. MDPI. [Link]

-

13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. ScienceDirect. [Link]

-

Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives - ResearchGate. ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Creative Bioarray. [Link]

-

Solubility & Method for determination of solubility | PPTX - Slideshare. Slideshare. [Link]

-

This compound - PubChem. National Center for Biotechnology Information. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution. [Link]

-

(1) H and (13) C NMR spectral assignments of novel flavonoids bearing benzothiazepine. PubMed. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. DergiPark. [Link]

-

Application of chemometrics in determination of the acid dissociation constants (pKa) of several benzodiazepine derivatives as poorly soluble drugs in the presence of ionic surfactants - PubMed. National Center for Biotechnology Information. [Link]

- US3336300A - 1, 2, 3, 4-tetrahydro-5h-benzodiazepin-5-ones - Google Patents.

-

Solidphase synthesis of 2,3,4,5-tetrahydro-1 H-benzo[ e][3][7]diazepine derivatives. ResearchGate. [Link]

-

Synthesis and characterization of dextran palmitate for extrusion 3D printing - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound | C9H9N3O3 | CID 2771611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. rheolution.com [rheolution.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. rjpbcs.com [rjpbcs.com]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structural Characterization of 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural characterization of 9-nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one (CAS: 328546-65-2), a key intermediate in the synthesis of novel pharmaceutical agents.[1] As a member of the benzodiazepine class, a privileged scaffold in medicinal chemistry, its unambiguous structural verification is a prerequisite for further drug development and neuropharmacological research.[2][3] This document, intended for researchers, analytical scientists, and drug development professionals, moves beyond simple data reporting. It details the causality behind the selection of a synergistic suite of analytical techniques—from mass spectrometry and chromatography to vibrational and nuclear magnetic resonance spectroscopy. We present field-proven, step-by-step protocols, interpretative guidance, and expected outcomes, establishing a self-validating system for structural elucidation that ensures the highest degree of scientific integrity.

Introduction: The Imperative for Rigorous Characterization

The 1,4-benzodiazepine core is a cornerstone of modern therapeutics, renowned for yielding agents with potent anxiolytic, sedative, and anticonvulsant properties.[3] The introduction of specific substituents, such as a nitro group, can significantly modulate pharmacological activity, making derivatives like this compound valuable building blocks for novel chemical entities.[1][4] This orange crystalline solid, with the molecular formula C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol , requires absolute structural certainty before its advancement in any research or development pipeline.[1][5]

The objective of this guide is to present an integrated analytical strategy that leverages the strengths of multiple orthogonal techniques. By correlating data from each method, we build a cohesive and irrefutable structural assignment, mitigating the risk of misidentification that can arise from reliance on a single analytical technique.[6][7]

Chapter 1: Foundational Analysis: Confirming Purity and Molecular Formula

Before undertaking detailed structural elucidation, it is critical to establish two fundamental properties of the analyte: its elemental composition and its purity. These preliminary steps prevent the misinterpretation of spectroscopic data that could be skewed by the presence of impurities or an incorrect molecular formula assumption.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Rationale: HRMS is the definitive technique for confirming the elemental composition of a compound. Unlike nominal mass spectrometry, techniques like Time-of-Flight (TOF) or Orbitrap provide mass accuracy in the low parts-per-million (ppm) range. This precision allows for the calculation of a unique elemental formula (C₉H₉N₃O₃) from the experimental mass, providing a high-confidence starting point for all subsequent analyses.[6][8]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to analysis to guarantee mass accuracy.

-

Data Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion to the theoretical calculated mass. The mass error should ideally be below 5 ppm.

Data Presentation: Expected HRMS Results

| Analyte Ion | Molecular Formula | Calculated Exact Mass (Da) | Expected Measured Mass (Da) | Allowable Mass Error (ppm) |

| [M+H]⁺ | C₉H₁₀N₃O₃⁺ | 208.07167 | 208.0717 ± 0.0010 | < 5 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: Chromatographic methods are essential for assessing the purity of the sample. HPLC coupled with a UV detector separates the target compound from any synthetic byproducts, starting materials, or degradation products. Establishing purity (typically >98% for this stage) ensures that the spectroscopic data collected is representative of the compound of interest alone.

Experimental Protocol: Reverse-Phase HPLC-UV

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the eluent using a UV detector at 254 nm and 280 nm.

-

Data Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Chapter 2: Spectroscopic Elucidation: Assembling the Molecular Framework

With purity and molecular formula confirmed, the next phase involves using spectroscopic techniques to map the atomic connectivity and identify the key functional groups within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique ideal for the initial identification of functional groups. For the target molecule, we expect to see characteristic vibrations for the amide, the secondary amines, the aromatic ring, and, critically, the nitro group. The presence or absence of these key bands provides immediate structural clues and corroborates the proposed molecular structure.[9][10][11]

Experimental Protocol: FTIR-ATR

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9]

-

Sample Application: Place a small amount (1-2 mg) of the crystalline powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000–500 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Data Presentation: Key Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale/Comments |

| N-H (Amine/Amide) | Stretch | 3400–3200 | Broad peaks typical of hydrogen-bonded N-H groups in the diazepine ring.[12] |

| C-H (Aromatic) | Stretch | 3100–3000 | Characteristic of C-H bonds on the benzene ring. |

| C-H (Aliphatic) | Stretch | 3000–2850 | For the -CH₂-CH₂- groups in the diazepine ring. |

| C=O (Amide) | Stretch | 1700–1660 | Strong, sharp absorption typical for a lactam carbonyl.[13][14] |

| C=C (Aromatic) | Stretch | 1600–1450 | Multiple bands indicating the benzene ring structure. |

| N-O (Nitro) | Asymmetric Stretch | 1550–1500 | Strong absorption, highly characteristic of the -NO₂ group. |

| N-O (Nitro) | Symmetric Stretch | 1360–1300 | Strong absorption, confirming the -NO₂ group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework of a molecule in solution.[15] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon, and reveals their connectivity, thus piecing the molecular puzzle together.[6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like N-H.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time is necessary.[16]

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.

-

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity & Coupling | Key HMBC Correlations |

| C5 (C=O) | ~168 | - | - | H2, H4 |

| C6 | ~145 | ~7.8 | d (J ≈ 2 Hz) | C8, C9a |

| C7 | ~120 | ~7.2 | dd (J ≈ 8, 2 Hz) | C5a, C9 |

| C8 | ~125 | ~7.4 | d (J ≈ 8 Hz) | C6, C9a |

| C9 (-NO₂) | ~140 | - | - | - |

| C5a | ~128 | - | - | - |

| C9a | ~142 | - | - | - |

| C2 | ~45 | ~3.5 | t | C3, C5 |

| C3 | ~35 | ~2.8 | t | C2, C5a |

| N1-H | - | ~8.0 | br s | C2, C9a |

| N4-H | - | ~8.5 | br s | C3, C5 |

Note: Chemical shifts are estimates based on related benzodiazepine structures and substituent effects. Actual values must be confirmed experimentally.

Chapter 3: Definitive Confirmation: Fragmentation and 3D Structure

While NMR provides a robust 2D structural proposal, orthogonal techniques are employed for ultimate confirmation. Tandem mass spectrometry validates the proposed connectivity through fragmentation, and X-ray crystallography provides the definitive 3D structure in the solid state.

Tandem Mass Spectrometry (MS/MS)

Expertise & Rationale: MS/MS analysis involves selecting the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For nitrated benzodiazepines, characteristic losses, such as the nitro group (-46 Da for NO₂) and cleavages across the diazepine ring, are expected. This data provides powerful confirmation that the molecular fragments are connected as proposed by NMR analysis.[17][18]

Experimental Protocol: LC-MS/MS

-

Instrumentation: Use an HPLC system coupled to a triple quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer.

-

Chromatography: Employ the HPLC method described in Section 1.2 to introduce the purified sample into the mass spectrometer.

-

Parent Ion Selection: In the first mass analyzer (Q1), select the [M+H]⁺ ion (m/z 208.1).

-

Fragmentation: Collide the selected ions with an inert gas (e.g., argon or nitrogen) in the collision cell (q2).

-

Fragment Ion Analysis: Scan the resulting fragment ions in the final mass analyzer (Q3 or TOF).

-

Data Analysis: Propose structures for the major fragment ions and ensure they are consistent with the parent structure.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Rationale: SCXRD is the gold-standard technique for unambiguous structural determination.[19] It provides a precise three-dimensional map of electron density in a single crystal, allowing for the determination of exact atomic positions, bond lengths, bond angles, and stereochemistry. While contingent upon the successful growth of a high-quality crystal, a successful SCXRD experiment provides irrefutable proof of structure, serving as the ultimate validation of all spectroscopic data.[20][21]

Experimental Protocol: SCXRD Workflow

-

Crystal Growth: Grow single crystals of the compound, typically through slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). This step often requires significant optimization.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to produce the final, high-resolution crystal structure.

Chapter 4: Integrated Structural Verification: A Self-Validating Conclusion

The structural characterization of this compound is complete only when the data from all analytical techniques converge to support a single, unambiguous structure. The process is a logical, self-validating workflow where each step confirms the last and adds a new layer of detail.

-

HRMS confirms the elemental formula C₉H₉N₃O₃.

-

HPLC confirms the sample is of high purity.

-

FTIR confirms the presence of amide, amine, aromatic, and nitro functional groups.

-

NMR (¹H, ¹³C, COSY, HSQC, HMBC) provides the complete C-H framework and atomic connectivity, leading to a confident structural proposal.

-

MS/MS validates this proposal by showing fragmentation patterns consistent with the established connectivity.

-

SCXRD , if achievable, provides the final, incontrovertible 3D structure.

By following this rigorous, multi-faceted approach, researchers and developers can proceed with full confidence in the identity and structure of this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). FTIR Analysis of Some Pills of Forensic Interest. [Link]

-

Ramdahl, T., & Urdal, K. (n.d.). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry. [Link]

-

(2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. [Link]

-

Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. ResearchGate. [Link]

-

(2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. ResearchGate. [Link]

-

(n.d.). Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. MDPI. [Link]

-

Tozuka, Z., et al. (2003). Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap. Journal of Mass Spectrometry. [Link]

-

(2024). Pharmaceuticals Structural Elucidation: How to Make Strategy. Pharma Knowledge Forum. [Link]

-

(n.d.). FTIR spectrum of Diazepam. ResearchGate. [Link]

-

Wesolowska, M., et al. (2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

(n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

-

Balogh, M. P. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. [Link]

-

(2007). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. [Link]

-

Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]

-

(n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. [Link]

-

(n.d.). Analysis of nitrated polynuclear aromatic hydrocarbons. Semantic Scholar. [Link]

-

(n.d.). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

(1976). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. PubMed. [Link]

-

(n.d.). The MS/MS spectrum for each of the benzodiazepines. ResearchGate. [Link]

-

Wiley. (n.d.). Nitrazepam - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

(n.d.). Crystal structures of the diazepam antagonist Ro 15-1788 and the anomalous benzodiazepine Ro 5-4864. ResearchGate. [Link]

-

Sleigh, C. G. (1984). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed. [Link]

-

Sze, Y., & Neville, G. A. (1995). Multinuclear NMR (1H, 13C and 19F) spectroscopic re-examination of the solvolytic behaviour of flurazepam dihydrochloride. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Wang, Y., et al. (2009). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. ResearchGate. [Link]

-

CheMondis. (n.d.). This compound. [Link]

-

Gilli, G., et al. (1977). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). ResearchGate. [Link]

-

Majid, S. A., et al. (2015). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Molecules. [Link]

-

(n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

-

Latosinska, J. N., et al. (n.d.). Chemical structures of 1,4-benzodiazepines. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H9N3O3 | CID 2771611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Nitrobenzodiazepine Derivatives

This guide provides a comprehensive technical overview of the biological activity of nitrobenzodiazepine derivatives for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, structure-activity relationships, therapeutic applications, and key experimental methodologies.

Introduction: The Significance of the Nitro Group in Benzodiazepine Pharmacology

Benzodiazepines represent a cornerstone in the pharmacotherapy of anxiety, seizure disorders, and insomnia.[1][2] Within this broad class, nitrobenzodiazepines, characterized by the presence of a nitro (-NO2) group, typically at the 7-position of the benzodiazepine ring structure, exhibit distinct and potent pharmacological profiles.[3] This structural modification significantly influences their biological activity, enhancing their therapeutic efficacy in many cases.[4] This guide will explore the multifaceted biological activities of these compounds, from their molecular interactions to their clinical applications and the experimental techniques used to elucidate their properties.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism through which nitrobenzodiazepines exert their effects on the central nervous system (CNS) is by enhancing the activity of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[5][6]

-

Positive Allosteric Modulation of the GABA-A Receptor: Nitrobenzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[7][8] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[6][8]

-

Increased Chloride Ion Influx: The potentiation of GABA's effect leads to a higher frequency of chloride ion (Cl-) channel opening.[9][10] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[6] This neuronal inhibition underlies the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[5][6]

Caption: Mechanism of Nitrobenzodiazepine Action at the GABA-A Receptor.

Structure-Activity Relationships (SAR)

The biological activity of nitrobenzodiazepines is intricately linked to their chemical structure. Specific substitutions on the benzodiazepine scaffold dictate their potency, efficacy, and pharmacokinetic properties.

| Position | Substituent | Influence on Biological Activity | Example Compounds |

| 7 | Nitro Group (-NO2) | Crucial for high potency. An electron-withdrawing group at this position is a key feature for strong anticonvulsant and anxiolytic activity.[4][11][12] | Clonazepam, Flunitrazepam, Nitrazepam |

| 1 | Methyl Group (-CH3) | Increases activity and potency.[4][12] | Flunitrazepam, Nimetazepam |

| 1 | Hydrogen (H) | Maintains potent activity.[11] | Nitrazepam |

| 2 | Carbonyl Group (C=O) | Essential for binding to the benzodiazepine receptor.[11][13] | Most nitrobenzodiazepines |

| 5 | Phenyl Group | Optimal for activity.[13] Substitution on this ring can modulate activity. | Clonazepam, Flunitrazepam |

| 2' | Halogen (e.g., F, Cl) | A halogen at the 2' position on the 5-phenyl ring can increase binding affinity and potency.[12] | Flunitrazepam (Fluorine) |

Key Biological Activities and Therapeutic Applications

Nitrobenzodiazepine derivatives exhibit a spectrum of biological activities that translate into several critical therapeutic applications.

Anticonvulsant Activity

Nitrobenzodiazepines are highly effective in the management of various seizure disorders.[5][9] Clonazepam, for instance, is indicated for the treatment of Lennox-Gastaut syndrome, akinetic, and myoclonic seizures.[14] The presence of the 7-nitro group is a significant contributor to their potent antiepileptic effects.[11]

Experimental Protocol: Amygdaloid-Kindled Seizure Model

This protocol is a standard preclinical model for evaluating the anticonvulsant properties of drug candidates.

-

Animal Model: Male Wistar rats are commonly used.

-

Electrode Implantation: Under anesthesia (e.g., pentobarbital sodium, 35 mg/kg, i.p.), bipolar electrodes are stereotaxically implanted into the right amygdala.[11]

-

Kindling Procedure: A daily electrical stimulation (e.g., 60 Hz, 1 ms pulse duration, 1 s duration) is applied at an intensity just sufficient to induce an afterdischarge.[11] This process is repeated until stable, generalized seizures are consistently observed.

-

Drug Administration: The nitrobenzodiazepine derivative or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Evaluation: After a predetermined time, the animals are stimulated again, and seizure parameters such as seizure stage and afterdischarge duration are recorded and compared to baseline.[11] A significant reduction in these parameters indicates anticonvulsant activity.

Caption: Workflow for Assessing Anticonvulsant Activity.

Anxiolytic Activity

The anxiety-reducing effects of nitrobenzodiazepines are a primary reason for their clinical use.[2][15] They are effective in treating panic disorder, with or without agoraphobia, and generalized anxiety disorder.[5][14] This anxiolytic action is mediated by the potentiation of GABAergic inhibition in brain regions associated with fear and anxiety, such as the amygdala and limbic system.[9][16]

Sedative-Hypnotic Properties

Several nitrobenzodiazepine derivatives, such as nitrazepam and flunitrazepam, are prescribed for the short-term treatment of severe insomnia.[8][17][18] Their ability to decrease sleep latency and increase total sleep time makes them effective hypnotics.[19][20] However, their long half-life can sometimes lead to residual "hangover" effects the following day.[6][20]

Pharmacokinetics and Metabolism

The clinical utility of nitrobenzodiazepines is also governed by their pharmacokinetic profiles.

-

Absorption and Distribution: Most are rapidly and completely absorbed after oral administration, with peak plasma concentrations reached within 1 to 4 hours.[14] They are highly lipophilic, which facilitates their distribution into the CNS.[8]

-

Metabolism: Metabolism primarily occurs in the liver. A key metabolic pathway for nitrobenzodiazepines is the reduction of the 7-nitro group to a 7-amino derivative.[14][21] This can be followed by acetylation.[21] Cytochrome P450 enzymes, particularly CYP3A4, play a significant role in their metabolism.[6][14]

-

Excretion: The metabolites are primarily excreted in the urine.[10][17] The elimination half-life of many nitrobenzodiazepines and their active metabolites is long, ranging from 18 to 40 hours or more, which contributes to their prolonged duration of action.[10][14][22]

Challenges and Future Directions

Despite their therapeutic efficacy, the use of nitrobenzodiazepines is associated with several challenges:

-

Tolerance and Dependence: Long-term use can lead to tolerance, requiring higher doses to achieve the same effect, and physical dependence.[17][18] Abrupt discontinuation can precipitate withdrawal symptoms.[17]

-

Adverse Effects: Common side effects include drowsiness, dizziness, cognitive impairment, and ataxia.[9][10] Respiratory depression can occur, especially when combined with other CNS depressants like opioids or alcohol.[9][23]

-

Potential for Misuse: The potent sedative and amnesic effects of some nitrobenzodiazepines, like flunitrazepam, have led to their misuse.[22][24]

Future research is focused on developing novel benzodiazepine derivatives with improved safety profiles, such as compounds with greater receptor subtype selectivity to separate the desired therapeutic effects from unwanted side effects. Additionally, there is growing interest in exploring the potential of nitrobenzodiazepine scaffolds for other therapeutic areas, including as anticancer agents that inhibit tubulin polymerization.[25]

Conclusion

Nitrobenzodiazepine derivatives are a potent and clinically significant class of compounds. Their enhanced biological activity, driven by the presence of the 7-nitro group, makes them highly effective anxiolytics, anticonvulsants, and sedative-hypnotics. A thorough understanding of their mechanism of action, structure-activity relationships, and pharmacokinetic properties, as outlined in this guide, is essential for their rational use in clinical practice and for the development of next-generation therapeutics.

References

-

Clonazepam. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Fukinaga, M., Ishizawa, K., & Kamei, C. (1998). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Pharmacology, 57(5), 233–241. [Link]

-

Singh, Tu-Mai, & Abdijadid, S. (2023). Clonazepam. In StatPearls. StatPearls Publishing. [Link]

-

What is the mechanism of Flunitrazepam? (2024, July 17). Patsnap Synapse. [Link]

-

Flunitrazepam. (2026, January 2). In Britannica. [Link]

-

Flunitrazepam. (n.d.). PharmaCompass. Retrieved January 7, 2026, from [Link]

-

Pharmacology of Clonazepam (Rivotril, Klonopin); Mechanism of action, Pharmacokinetics, Uses, Effect. (2025, February 26). YouTube. [Link]

-

Pharmacology of Flunitrazepam (Rohypnol) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 7). YouTube. [Link]

-

How Does Clonazepam Work? All About Its Mechanism of Action. (2024, September 11). GoodRx. [Link]

-

Flunitrazepam. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Clonazepam: Package Insert / Prescribing Information. (2025, November 20). Drugs.com. [Link]

-

Borowicz, K. K., Piskorska, B., & Luszczki, J. (2000). Role of nitric oxide in anticonvulsant effects of benzodiazepines in mice. Polish journal of pharmacology, 52(5), 349–355. [Link]

-

Boryczka, S., & Pytlik, M. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules (Basel, Switzerland), 26(11), 3217. [Link]

-

Therapeutic Efficacy of Nitrazepam. (n.d.). International Journal of Research and Publication Reviews. [Link]

-

De Sarro, G., Gitto, R., De Sarro, A., & Chimirri, A. (1998). Anticonvulsant activity and plasma level of 2,3-benzodiazepin-4-ones (CFMs) in genetically epilepsy-prone rats. General pharmacology, 31(5), 755–760. [Link]

-

Cornelissen, P. J., van Henegouwen, G. M., & Mohn, G. R. (1981). Relationship between structure and photobiological activity of 7-nitro-1,4-benzodiazepines. Photochemistry and photobiology, 34(3), 345–350. [Link]

-

Kumar, M. M. K., & Thulluri, C. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 51(2), 244-251. [Link]

-

Poshivalov, V. P. (1989). Differential Effects of Six Structurally Related Benzodiazepines on Some Ethological Measures of Timidity, Aggression and Locomotion in Mice. Pharmacopsychiatry, 22(5), 209-214. [Link]

-

Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo. European Journal of Medicinal Chemistry, 182, 111670. [Link]

-

Sedative-Hypnotics. (n.d.). Pharmacology. [Link]

-

Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (n.d.). ResearchGate. [Link]

-

What is the mechanism of Nitrazepam? (2024, July 17). Patsnap Synapse. [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). ResearchGate. [Link]

-

Flavin-containing reductase: New perspective on the detoxification of nitrobenzodiazepine. (2025, August 6). ResearchGate. [Link]

-

Benzodiazepines. (2017, April 17). Neupsy Key. [Link]

-

Structural activity relationships of benzodiazepines. (2017, October 5). eGPAT. [Link]

-

Nicholson, A. N. (1979). [Anxiolytics in man: studies on sleep and performance (author's transl)]. Revue d'electroencephalographie et de neurophysiologie clinique, 9(3), 266–273. [Link]

-

Bell, S. C., & Childress, S. J. (1970). Quinazolines and 1,4-benzodiazepines. 75. 7-Hydroxyaminobenzodiazepines and derivatives. The Journal of organic chemistry, 35(10), 3577–3580. [Link]

-

Sharma, N. (2009). Synthesis and Antimicrobial Activity of Nitrazepam (7- Nitro- 1,3- Dihydro-5- Phenyl-2h-1,4- Benzodiazepine -2-One) (Drug ) Complexes of Rare Earth Metals. Oriental Journal of Chemistry, 25(2). [Link]

-

Nitrobenzodiazepine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. (2025, August 6). ResearchGate. [Link]

-

[Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. (n.d.). PubMed. [Link]

-

Structure-Activity Relationships at the Benzodiazepine Receptor. (n.d.). Springer Nature Experiments. [Link]

-

Greenblatt, D. J., Miller, L. G., & Shader, R. I. (1987). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic journal of medicine, 54(5), 371–376. [Link]

-

Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (2019, December 22). YouTube. [Link]

-

Bordeleau, J. M., Charland, P., & Tetreault, L. (1970). Hypnotic properties of nitrazepam (Mogadon). (A comparative study of chlordiazepoxide, diazepam, nitrazepam, secobarbital and placebo in psychiatric patients). Diseases of the nervous system, 31(5), 318–323. [Link]

-

Anxiolytic. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). (2025, August 6). ResearchGate. [Link]

-

Anxiolytics: What They Are, Uses, Side Effects & Types. (2023, March 1). Cleveland Clinic. [Link]

-

Matthew, H., Proudfoot, A. T., Aitken, R. C., Raeburn, J. A., & Wright, N. (1969). Nitrazepam--a safe hypnotic. British medical journal, 3(5661), 23–25. [Link]

-

Babbini, M., et al. (1975). Sedative-hypnotic properties of a new benzodiazepine in comparison with flurazepam. Pharmacological and clinical findings. Arzneimittel-Forschung, 25(8), 1294–1300. [Link]

-

Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223. [Link]

-

Structure-based development of bacterial nitroreductase against nitrobenzodiazepine-induced hypnosis. (2012, June 15). PubMed. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. (n.d.). Connect Journals. [Link]

-

Gut bacterial nitroreduction of chloramphenicol, clonazepam and nitrazepam. (n.d.). ResearchGate. [Link]

-

Anxiolytic Medications: Types and Side Effects. (2025, January 16). WebMD. [Link]

-

Clonazepam pharmacokinetics, brain uptake, and receptor interactions. (n.d.). ClinPGx. [Link]

-

Nitrazepam and 7-aminonitrazepam studied at the macroscopic and microscopic electrified liquid-liquid interface. (2023, April 13). PMC. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Anxiolytic - Wikipedia [en.wikipedia.org]

- 3. Nitrobenzodiazepine - Wikipedia [it.wikipedia.org]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clonazepam - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Flunitrazepam? [synapse.patsnap.com]

- 7. Clonazepam (Klonopin) Mechanism of Action: How Does Clonazepam Work? - GoodRx [goodrx.com]

- 8. What is the mechanism of Nitrazepam? [synapse.patsnap.com]

- 9. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzodiazepines | Neupsy Key [neupsykey.com]

- 13. egpat.com [egpat.com]

- 14. drugs.com [drugs.com]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. ijrpr.com [ijrpr.com]

- 19. Hypnotic properties of nitrazepam (Mogadon). (A comparative study of chlordiazepoxide, diazepam, nitrazepam, secobarbital and placebo in psychiatric patients) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sedative-hypnotic properties of a new benzodiazepine in comparison with flurazepam. Pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

- 22. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 23. Flunitrazepam | Description, Effects, Recreational Use, Date Rape, & Control | Britannica [britannica.com]

- 24. Flunitrazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 25. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 1,4-benzodiazepin-5-one compounds

An In-Depth Technical Guide to the Mechanism of Action of 1,4-Benzodiazepin-5-One Compounds

Executive Summary

The 1,4-benzodiazepin-5-one scaffold represents the core chemical structure for a significant class of psychoactive drugs that have been instrumental in therapeutics for decades. These compounds are renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] Their clinical efficacy is rooted in a precise and potent mechanism of action centered on the brain's primary inhibitory neurotransmitter system. This guide provides a detailed examination of this mechanism, elucidating the molecular interactions, physiological consequences, and the experimental methodologies used to validate these actions. The core of their activity lies in the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. By binding to a specific site on this receptor, 1,4-benzodiazepin-5-ones enhance the neuroinhibitory effects of GABA, leading to a widespread reduction in neuronal excitability across the central nervous system (CNS).[4][5]

Introduction: The 1,4-Benzodiazepine-5-One Archetype

First discovered by Leo Sternbach in 1955, benzodiazepines revolutionized the treatment of anxiety and sleep disorders.[2][3] The classical 1,4-benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring.[1] The "-5-one" designation specifically refers to the presence of a carbonyl group at the 5th position of the diazepine ring, a critical feature for receptor interaction found in many clinically significant compounds like diazepam. These agents are among the most widely prescribed medications globally, a testament to their efficacy in managing conditions characterized by CNS hyperexcitability, such as anxiety, insomnia, seizures, and muscle spasms.[2][3][6] Their therapeutic effects are not a result of direct neuronal inhibition but rather a sophisticated amplification of an existing, natural inhibitory pathway.

The GABA-A Receptor: The Primary Molecular Target

The principal target for 1,4-benzodiazepin-5-one compounds is the GABA-A receptor, an ionotropic receptor that functions as a ligand-gated chloride ion channel.[7] This receptor is the main mediator of rapid, synaptic inhibition in the brain.[4]

Structure and Function: The GABA-A receptor is a pentameric transmembrane protein complex, meaning it is composed of five distinct subunit proteins that assemble to form a central pore.[2][7] While there are many subunit isoforms, a typical benzodiazepine-sensitive receptor is composed of two alpha (α), two beta (β), and one gamma (γ) subunit.[7]

The endogenous ligand, GABA, binds at the interface between the α and β subunits.[7] This binding event triggers a conformational change in the receptor, opening the central channel and allowing chloride ions (Cl⁻) to flow into the neuron down their electrochemical gradient.[4][8] The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential. This results in potent neuronal inhibition.[8]

Crucially, the binding site for benzodiazepines is distinct from the GABA binding site. It is located at the interface between the α and γ subunits, making it an allosteric binding site.[7][9]

The Core Mechanism: Positive Allosteric Modulation (PAM)

1,4-benzodiazepin-5-ones function as positive allosteric modulators (PAMs) of the GABA-A receptor.[8][10] This means they do not activate the receptor on their own but enhance the effect of the primary agonist, GABA.[9]

The binding of a benzodiazepine molecule to the α-γ subunit interface induces a conformational change in the receptor that increases the affinity of GABA for its own binding sites.[7] The primary consequence of this modulation is an increase in the frequency of chloride channel opening when GABA is bound.[5][9][10] It does not alter the conductance or the mean open time of the channel, a key distinction from other GABAergic agents like barbiturates, which increase the duration of channel opening.

This potentiation of GABA's natural inhibitory action leads to a greater influx of chloride ions for a given concentration of GABA, resulting in more profound hyperpolarization and a powerful depression of synaptic transmission.[4][11]

Caption: Positive allosteric modulation of the GABA-A receptor by 1,4-benzodiazepin-5-ones.

Structure-Activity Relationships (SAR)

The pharmacological activity of 1,4-benzodiazepin-5-one compounds is highly dependent on their chemical structure. Specific substitutions on the three-ring system are critical for high-affinity binding and efficacy.[12]

| Structural Position | Requirement for Optimal Activity | Rationale |

| Ring A (Position 7) | An electron-withdrawing group (e.g., -Cl, -NO₂) | Essential for high potency and receptor affinity.[1][13] |

| Ring B (Position 2) | A carbonyl (keto) group | Important for interaction with the benzodiazepine receptor site.[5][13] |

| Ring B (Position 1) | A small alkyl substituent (e.g., -CH₃) | Generally increases potency compared to an unsubstituted -NH group.[13] |

| Ring C (Position 5) | A phenyl group | Optimal for activity.[13] |

| Ring C (Phenyl 2' or 2',6' positions) | Electron-withdrawing substituents (e.g., -Cl, -F) | Increases activity. Para (4') substitution generally decreases or abolishes activity.[12][13] |

These SAR rules have guided the development of numerous derivatives with tailored pharmacokinetic and pharmacodynamic profiles.

Experimental Validation of the Mechanism

The mechanism of action of 1,4-benzodiazepin-5-ones has been rigorously established through a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.

Principle: A radiolabeled benzodiazepine ligand (e.g., [³H]-flumazenil) is incubated with a preparation of brain membranes rich in GABA-A receptors.[14] The unlabeled test compound is added at various concentrations to compete for the binding site. By measuring the displacement of the radioligand, the binding affinity (expressed as Ki) of the test compound can be determined.[14][15]

Step-by-Step Protocol (Competitive Binding Assay):

-

Preparation: Prepare synaptic membrane fractions from rodent cerebral cortex, which is a rich source of GABA-A receptors.[14]

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-flumazenil), and varying concentrations of the unlabeled 1,4-benzodiazepin-5-one test compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 0-4°C) for a sufficient time (e.g., 35 minutes) to allow binding to reach equilibrium.[14]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the IC₅₀ (the concentration that displaces 50% of the specific binding), from which the inhibition constant (Ki) can be derived.

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology

Electrophysiological techniques provide direct functional evidence of GABA-A receptor modulation. The two-electrode voltage clamp (TEVC) method using Xenopus oocytes is a common and robust system.

Principle: Oocytes are injected with mRNA encoding the subunits of the GABA-A receptor, causing them to express functional receptors on their surface.[16] Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and one to "clamp" it at a set voltage by injecting current. When GABA is applied, the opening of chloride channels is recorded as an inward current. The effect of a benzodiazepine is measured by its ability to potentiate this GABA-evoked current.[16]

Step-by-Step Protocol (TEVC in Xenopus Oocytes):

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to the oocyte and record the resulting inward chloride current.

-

Co-application: After a washout period, co-apply the same concentration of GABA along with the 1,4-benzodiazepin-5-one test compound.

-

Measurement: Record the potentiated current. The degree of enhancement is a direct measure of the compound's positive allosteric modulatory activity.

-

Analysis: Quantify the potentiation as the percentage increase in current amplitude compared to the current evoked by GABA alone.

Caption: Two-electrode voltage clamp (TEVC) experimental workflow.

In Vivo Behavioral Models

To confirm that the molecular mechanism translates to a physiological effect, various animal models are used. These models assess the hallmark behavioral outcomes of enhancing GABAergic inhibition.

-